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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)cyclobutanone

CAS No.: 152714-07-3

Cat. No.: B2907979 Get Quote

Introduction & Chemical Context
3-(4-Chlorophenyl)cyclobutanone is a 3-substituted cyclobutanone derivative characterized

by significant ring strain (~26 kcal/mol) and a reactive carbonyl center. Unlike unstrained six-

membered rings, the cyclobutanone moiety exhibits unique spectroscopic signatures due to

bond angle compression (C-C(=O)-C angle ~93°), resulting in increased s-character in the

carbonyl bond.[1]

Target Analyte:

Chemical Name: 3-(4-Chlorophenyl)cyclobutanone[1][2][3]

CAS Number: 152714-07-3[1][2][3]

Molecular Formula: C

H

ClO

Molecular Weight: 180.63 g/mol [1]

Key Structural Feature: Strained ketone (IR diagnostic) + para-substituted aromatic ring.[1]
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Structural Elucidation Protocols
Infrared Spectroscopy (FT-IR)
Principle: The high ring strain of cyclobutanone shifts the carbonyl stretching frequency to a

higher wavenumber compared to unstrained ketones (typically 1715 cm⁻¹).[1]

Method: ATR-FTIR (Diamond Crystal) or KBr Pellet.[1]

Key Diagnostic Peak:~1775–1785 cm⁻¹ (C=O stretch).[1]

Note: A shift below 1750 cm⁻¹ suggests ring opening or contamination with acyclic

enones.

Secondary Peaks:

1490, 1090 cm⁻¹: Aromatic C=C and C-Cl stretches.[1]

2900–3000 cm⁻¹: C-H stretching (cyclobutane methylene vs. aromatic C-H).[1]

Nuclear Magnetic Resonance ( H & C NMR)
Causality: The rigid cyclobutane ring imposes a "puckered" conformation, creating distinct

chemical environments for the cis and trans protons relative to the aromatic substituent.[1]

Protocol:

Solvent: CDCl

(Standard) or DMSO-

(if solubility issues arise).

Concentration: 10–15 mg/0.6 mL.[1]

Expected Spectral Data: | Nucleus | Chemical Shift (

, ppm) | Multiplicity | Assignment | Mechanistic Insight | | :--- | :--- | :--- | :--- | :--- | |

H | 7.20 – 7.40 | Multiplet (AA'BB') | 4H (Ar-H) | Para-substitution pattern.[1] | |
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H | 3.55 – 3.70 | Quintet/Multiplet | 1H (H-3) | Benzylic proton; shifts due to Ar-ring current.[1] | |

H | 3.10 – 3.50 | Multiplet | 4H (H-2, H-4) | Complex AA'BB' pattern due to ring puckering. | |

C | ~206.0 | Singlet | C=O (C-1) | Deshielded carbonyl typical of cyclobutanones. | |

C | ~132.0, 128.0 | Singlets | Ar-C | Aromatic carbons. | |

C | ~54.0 | Singlet | C-2, C-4 |

-carbons to ketone. | |

C | ~28.0 | Singlet | C-3 |

-carbon (benzylic). |

Purity Profiling & Impurity Control (HPLC-UV/MS)
Challenge: Synthetic routes (e.g., [2+2] cycloaddition of ketenes or ring expansion) often yield

specific impurities like 4-chlorostyrene (starting material) or acyclic enones (ring-opening

products).

HPLC Method Parameters
This method separates the target ketone from potential non-polar precursors (styrenes) and

polar degradation products (acids).[1]

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]

Mobile Phase A: 0.1% Formic Acid in Water.[1]

Mobile Phase B: Acetonitrile (ACN).[1]

Flow Rate: 1.0 mL/min.[1]

Detection: UV @ 220 nm (General) and 254 nm (Aromatic specificity).[1]

Gradient:

0–2 min: 30% B (Isocratic hold).
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2–15 min: 30%

90% B (Linear gradient).

15–20 min: 90% B (Wash).[1]

Mass Spectrometry (LC-MS)
Ionization: ESI (+) or APCI (+).[1]

Diagnostic Signature:

[M+H]

: m/z 181.0.

Isotope Pattern: Distinct 3:1 ratio for m/z 181 : 183 due to

Cl/

Cl natural abundance.

Fragmentation: Loss of CO (28 Da) is common in cyclic ketones, leading to m/z 153

(cyclopropane cation).

Visual Workflows
Analytical Decision Tree
This diagram outlines the logical flow for characterizing the material, from raw synthesis crude

to final validated reference standard.[1]
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Caption: Logical workflow for the qualification of 3-(4-chlorophenyl)cyclobutanone batches.

Impurity Fate Map
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Understanding where impurities originate allows for proactive control.[1]
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Caption: Origin of common impurities during the synthesis from 4-chlorostyrene.

Detailed Experimental Protocols
Protocol A: Sample Preparation for HPLC

Weighing: Accurately weigh 5.0 mg of the sample into a 20 mL scintillation vial.

Dissolution: Add 5.0 mL of Acetonitrile (HPLC Grade). Sonicate for 5 minutes.

Note: Ensure minimal heat generation during sonication to prevent ring opening.[1]

Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Storage: Analyze immediately or store at 4°C. Cyclobutanones are stable but can degrade

over prolonged exposure to nucleophilic solvents (e.g., methanol/water mixtures) if acidic

traces are present.[1]

Protocol B: Melting Point Determination
Instrument: Capillary Melting Point Apparatus (e.g., Mettler Toledo MP system).[1]

Ramp Rate: 1°C/min near the expected range.[1]

Expected Range: While specific literature values vary by synthesis method, pure aryl-

cyclobutanones are typically solids.[1]
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Target Range:Solid (check specific batch CoA, often ~50-80°C depending on

polymorph/purity).Note: If liquid, high probability of solvent contamination or depression by

impurities.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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